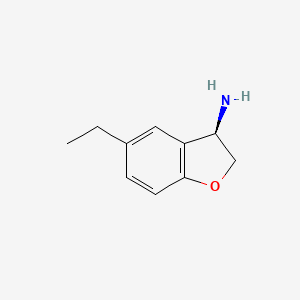
Methyl 3,5-difluoropyridine-2-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3,5-difluoropyridine-2-acetate is a fluorinated pyridine derivative. Fluorinated compounds are of significant interest in various fields due to their unique chemical and biological properties. The presence of fluorine atoms in the aromatic ring of pyridine can significantly alter its reactivity and interactions, making it a valuable compound in scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-difluoropyridine-2-acetate typically involves the introduction of fluorine atoms into the pyridine ring. One common method is the fluorination of pyridine derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI). The reaction conditions often require the use of a solvent like acetonitrile and a base such as potassium carbonate .
Industrial Production Methods
Industrial production of fluorinated pyridines, including this compound, often involves large-scale fluorination processes. These processes are optimized for high yield and purity, using advanced fluorinating agents and catalysts. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3,5-difluoropyridine-2-acetate can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms in the pyridine ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride or lithium diisopropylamide (LDA) can be used for nucleophilic substitution.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride (LAH) are commonly used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typical reagents for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized pyridine derivatives, while coupling reactions can produce biaryl compounds .
Applications De Recherche Scientifique
Methyl 3,5-difluoropyridine-2-acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Fluorinated pyridines are explored for their potential use in drug development, particularly in the design of enzyme inhibitors and receptor ligands.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of methyl 3,5-difluoropyridine-2-acetate involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,5-Difluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the ester group.
2,4-Difluoropyridine: Another fluorinated pyridine with different substitution patterns, leading to distinct chemical properties.
Methyl 2,6-difluoropyridine-3-acetate: A structural isomer with fluorine atoms at different positions on the pyridine ring.
Uniqueness
Methyl 3,5-difluoropyridine-2-acetate is unique due to its specific substitution pattern and the presence of both fluorine atoms and an ester group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C8H7F2NO2 |
|---|---|
Poids moléculaire |
187.14 g/mol |
Nom IUPAC |
methyl 2-(3,5-difluoropyridin-2-yl)acetate |
InChI |
InChI=1S/C8H7F2NO2/c1-13-8(12)3-7-6(10)2-5(9)4-11-7/h2,4H,3H2,1H3 |
Clé InChI |
UXHJOMDEBFWDFE-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC1=C(C=C(C=N1)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


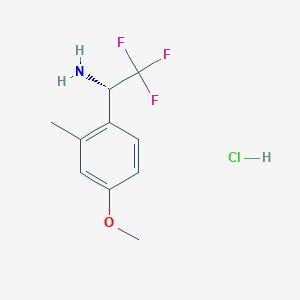
![4-chloro-3-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B13025182.png)
![1,6-Dimethyl-3-(3-nitrophenyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13025190.png)

![4-Bromo-2-methylpyrido[4,3-d]pyrimidine](/img/structure/B13025210.png)
![(5-(Trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13025214.png)
![5-Iodo-3-methylbenzo[d]isoxazole](/img/structure/B13025222.png)
![7,8-Dimethoxy-3,3-dimethyl-1,5-dioxaspiro[5.5]undeca-7,10-dien-9-one](/img/structure/B13025228.png)
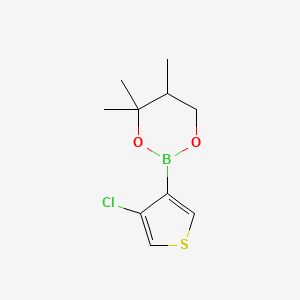
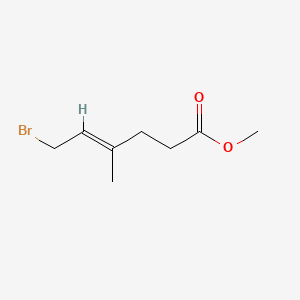
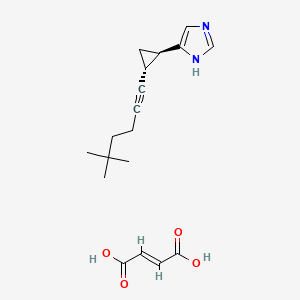

![Methyl2-amino-2-(pyrrolo[2,1-f][1,2,4]triazin-6-yl)acetate](/img/structure/B13025260.png)
